![molecular formula C8H13Br3N2O B2735041 2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide CAS No. 2580207-06-1](/img/structure/B2735041.png)
2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide
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Overview
Description
2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol dihydrobromide is a chemical compound with the CAS Number: 2580207-06-1 . It has a molecular weight of 392.92 . The compound is stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is 2-amino-3-(6-bromopyridin-2-yl)propan-1-ol dihydrobromide . The InChI Code is 1S/C8H11BrN2O.2BrH/c9-8-3-1-2-7(11-8)4-6(10)5-12;;/h1-3,6,12H,4-5,10H2;2*1H .Physical And Chemical Properties Analysis
The compound is a powder with a color ranging from colorless to yellow-brown to brown . It has a molecular weight of 392.92 . The compound’s InChI Code is 1S/C8H11BrN2O.2BrH/c9-8-3-1-2-7(11-8)4-6(10)5-12;;/h1-3,6,12H,4-5,10H2;2*1H .Scientific Research Applications
Synthesis and Catalytic Applications
- The compound serves as a crucial intermediate in the synthesis of 2-aminopyridines, which are foundational structures in bioactive natural products and organic materials. Efficient and flexible methods for preparing 6-substituted 2-aminopyridines have been developed, demonstrating the compound's utility in facilitating C-C cross-coupling reactions for broader synthetic applications (Bolliger, Oberholzer, & Frech, 2011).
Structural and Chemical Properties
- Studies on the structural and chemical properties highlight the importance of the compound in understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for the development of supramolecular assemblies and materials science (Haddad, AlDamen, & Al-Far, 2004).
Halogen Bonding and Supramolecular Assembly
- The compound's bromo-substituted derivatives have been utilized to explore halogen bonding interactions in the formation of macrocycles. This research contributes to the understanding of molecular aggregation and the design of new materials through directed supramolecular assembly (Mocilac & Gallagher, 2014).
Spin-Labelling and Molecular Recognition
- Research into spin-labelling reagents has been facilitated by derivatives of 2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol, aiding in the development of novel techniques for studying molecular interactions and dynamics (Alcock, Golding, Ioannou, & Sawyer, 1977).
Protonation Sites and Hydrogen Bonding
- The study of mono-hydrobromide salts of related compounds sheds light on protonation sites and hydrogen bonding patterns, which are fundamental for the development of pharmaceuticals and understanding drug-receptor interactions (Böck et al., 2021).
Catalysis and Amination Reactions
- The compound has been used in selective amination reactions catalyzed by palladium complexes, demonstrating its role in synthesizing amino-substituted pyridines, which are valuable in pharmaceutical chemistry (Ji, Li, & Bunnelle, 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O.2BrH/c9-8-3-1-2-7(11-8)4-6(10)5-12;;/h1-3,6,12H,4-5,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWCXRPIUDHPBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CC(CO)N.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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